N-(pyridin-3-ylmethyl)cinnamamide
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Overview
Description
(2E)-3-phenyl-N-(3-pyridinylmethyl)-2-propenamide is an organic compound that belongs to the class of amides It features a phenyl group and a pyridinylmethyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-(3-pyridinylmethyl)-2-propenamide typically involves the reaction of 3-pyridylacetic acid with phenylacetic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to form the corresponding acyl chloride intermediates. These intermediates are then reacted with an amine, such as pyridine, to form the desired amide product.
Industrial Production Methods
Industrial production of (2E)-3-phenyl-N-(3-pyridinylmethyl)-2-propenamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-(3-pyridinylmethyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines.
Substitution: Substituted phenyl or pyridinyl derivatives.
Scientific Research Applications
(2E)-3-phenyl-N-(3-pyridinylmethyl)-2-propenamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-(3-pyridinylmethyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-pyridylacetic acid: A precursor in the synthesis of (2E)-3-phenyl-N-(3-pyridinylmethyl)-2-propenamide.
Phenylacetic acid: Another precursor used in the synthesis.
N-(3-pyridinylmethyl)benzamide: A structurally similar compound with potential biological activities.
Uniqueness
(2E)-3-phenyl-N-(3-pyridinylmethyl)-2-propenamide is unique due to its specific combination of phenyl and pyridinylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14N2O |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
(E)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C15H14N2O/c18-15(9-8-13-5-2-1-3-6-13)17-12-14-7-4-10-16-11-14/h1-11H,12H2,(H,17,18)/b9-8+ |
InChI Key |
VERQGAHAHUJWJK-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=CN=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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